molecular formula C11H12ClN3OS B3010711 2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol CAS No. 2379973-12-1

2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol

Cat. No.: B3010711
CAS No.: 2379973-12-1
M. Wt: 269.75
InChI Key: YGLSETBUDUMENJ-UHFFFAOYSA-N
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Description

2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chlorine atom and an amino group, as well as a thiophene ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-5-nitropyrimidine and an amine.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Reduction and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines and thiophenes, as well as oxidized derivatives such as sulfoxides and sulfones.

Scientific Research Applications

2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol
  • 2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol
  • 2-[(5-Chloropyrimidin-2-yl)amino]-1-(2-methylthiophen-2-yl)ethanol

Uniqueness

2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol is unique due to the specific substitution pattern on the pyrimidine and thiophene rings, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(5-chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-7-2-3-17-10(7)9(16)6-15-11-13-4-8(12)5-14-11/h2-5,9,16H,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLSETBUDUMENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC2=NC=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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